molecular formula C19H21NO5 B554341 Z-Thr-OBzl CAS No. 16597-50-5

Z-Thr-OBzl

Cat. No. B554341
CAS RN: 16597-50-5
M. Wt: 343.4 g/mol
InChI Key: VBKUVUJWFDXTMS-PBHICJAKSA-N
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Scientific Research Applications

Terahertz Technology and Biomedical Applications

The recent advancements in terahertz (THz) technology have significant implications for various scientific domains, including biomedical research. Terahertz imaging and spectroscopy, operating in the THz frequency range, have been increasingly utilized in non-destructive testing, security screening, and medical imaging. This technology offers a non-invasive and non-ionizing approach to probing materials, including biological samples. It's particularly useful in understanding the interaction between THz radiation and biological systems, which is crucial for evaluating health hazards and setting safety standards (Wilmink & Grundt, 2011).

Zirconia in Biomedical Research

While not directly related to Z-Thr-OBzl, it's worth noting the use of zirconia, a ceramic material, in biomedical applications. Zirconia's unique mechanical properties, derived from transformation toughening mechanisms in its microstructure, make it an attractive material for medical devices. Its application in total hip replacement (THR) as ball heads is a significant example of this. The research focuses on the chemistry of precursors, forming and sintering processes, and surface finish to optimize its use in biomedical devices (Piconi & Maccauro, 1999).

Peptide Synthesis and Applications

Research into the synthesis of peptides and their derivatives, such as Z-Thr-OBzl, has applications in various fields, including drug development and biomolecular studies. For instance, the synthesis of O-glycosylated tuftsins using threonine derivatives, which may include Z-Thr-OBzl, provides insights into peptide structure and function. This research is crucial for developing peptides with specific biological activities and can have far-reaching implications in therapeutic applications (Filira et al., 2009).

Safety And Hazards

The safety and hazards of Z-Thr-OBzl are not explicitly mentioned in the retrieved sources. However, it is always recommended to handle it in accordance with good industrial hygiene and safety practice8.


Future Directions

The future directions of Z-Thr-OBzl are not explicitly mentioned in the retrieved sources. However, its use in the synthesis of carbonylated peptides suggests potential applications in the study of diseases related to oxidative modifications34.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when using this information.


properties

IUPAC Name

benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKUVUJWFDXTMS-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194670
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Thr-OBzl

CAS RN

16597-50-5
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16597-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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